molecular formula C22H20N2O5S B2378009 N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine CAS No. 862793-66-6

N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Cat. No.: B2378009
CAS No.: 862793-66-6
M. Wt: 424.47
InChI Key: XHRHSKIOBZLIFT-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-oxazole class, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen. Key structural features include:

  • 4-[(4-Methylphenyl)sulfonyl] group: A sulfonyl moiety with a para-methylphenyl group, enhancing electron-withdrawing effects and stability.
  • N-(4-Ethoxyphenyl)amine: The ethoxy group provides moderate electron donation and steric bulk, influencing solubility and metabolic resistance.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-27-17-10-8-16(9-11-17)23-21-22(24-20(29-21)19-5-4-14-28-19)30(25,26)18-12-6-15(2)7-13-18/h4-14,23H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRHSKIOBZLIFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a furan ring, an oxazole moiety, and a sulfonamide group, which contribute to its biological properties. The molecular formula is C20_{20}H22_{22}N2_{2}O4_{4}S, and its IUPAC name reflects its complex arrangement of functional groups.

PropertyValue
Molecular FormulaC20_{20}H22_{22}N2_{2}O4_{4}S
Molecular Weight378.46 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can modulate various biological pathways, leading to effects such as:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial activity of various derivatives related to compounds containing similar functional groups. The results indicated that compounds with a sulfonamide group exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 μg/mL to 1024 μg/mL depending on the structure and substituents on the benzene ring .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and MCF7 (breast cancer). The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death .

Case Studies

  • Antimicrobial Efficacy : In a comparative study involving several compounds similar to this compound, it was found that those with furan rings displayed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. The most potent derivatives had MIC values below 64 μg/mL .
  • Cancer Research : A recent investigation into the anticancer properties revealed that treatment with this compound led to a significant reduction in cell viability in both HT-29 and MCF7 cell lines. Flow cytometry analysis confirmed an increase in apoptotic cells upon treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Sulfonyl Group Aryl Amine Substituent Key Differences & Implications
Target Compound : N-(4-Ethoxyphenyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine 1,3-Oxazole 4-Methylphenyl 4-Ethoxyphenyl Ethoxy enhances metabolic stability vs. smaller substituents .
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine 1,3-Oxazole 4-Methylphenyl Furan-2-ylmethyl + 2-chlorophenyl Chlorophenyl increases lipophilicity; furan-methyl may reduce steric hindrance vs. ethoxyphenyl.
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine 1,3-Oxazole 4-Chlorophenyl 4-Fluorophenyl Chloro (electron-withdrawing) vs. methyl (electron-donating) on sulfonyl alters electronic properties and reactivity .
2-(4-Chlorophenyl)-4-(4-fluorophenyl)sulfonyl-N-(3-methoxyphenyl)-1,3-oxazol-5-amine 1,3-Oxazole 4-Fluorophenyl 3-Methoxyphenyl Dual halogenated sulfonyl groups may enhance target affinity but reduce solubility. Methoxy is smaller than ethoxy, affecting steric interactions .
2-(Furan-2-yl)-4-(4-methylphenyl)sulfonyl-N-(oxolan-2-ylmethyl)-1,3-oxazol-5-amine 1,3-Oxazole 4-Methylphenyl Oxolan-2-ylmethyl (THF derivative) Oxolane introduces polarity, improving aqueous solubility vs. ethoxyphenyl .
2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine 1,3-Thiazole 4-Chlorophenyl + 4-methylphenyl 3-Methoxypropyl Thiazole core (vs. oxazole) increases electronegativity; dual sulfonyl groups may enhance stability .

Key Findings :

Sulfonyl Group Variations :

  • 4-Methylphenyl (target compound): Balances electron donation and steric bulk, favoring metabolic stability.
  • 4-Chlorophenyl (): Electron-withdrawing effect increases reactivity but may reduce solubility.
  • 4-Fluorophenyl (): Moderate electron withdrawal with improved pharmacokinetic properties.

Aryl Amine Modifications :

  • 4-Ethoxyphenyl (target): Superior metabolic resistance compared to 3-methoxyphenyl () or furan-methyl ().
  • Fluorophenyl (): Enhances binding affinity in hydrophobic pockets due to fluorine’s electronegativity.

Core Heterocycle: Oxazole (target) vs.

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